Fmoc-D-Phe(4-CF3)-OH

Descripción general

Descripción

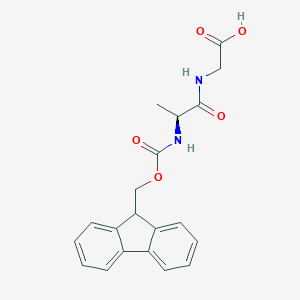

Fmoc-D-Phe(4-CF3)-OH is a derivative of Phenylalanine . It can be used for the research of peptide inhibitors of protein-protein interactions .

Molecular Structure Analysis

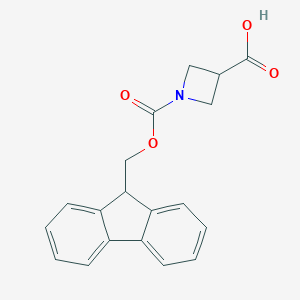

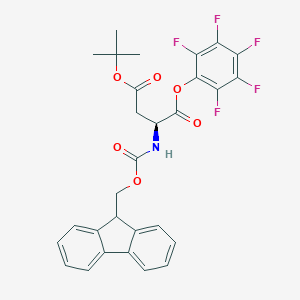

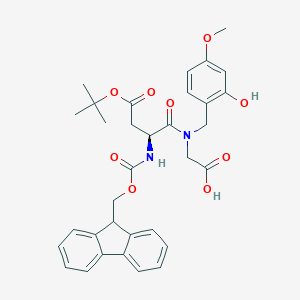

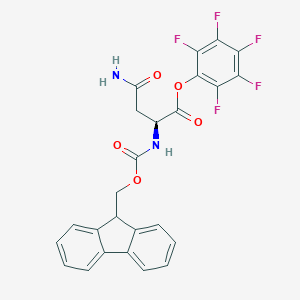

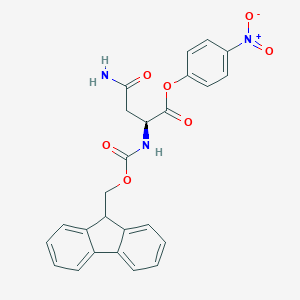

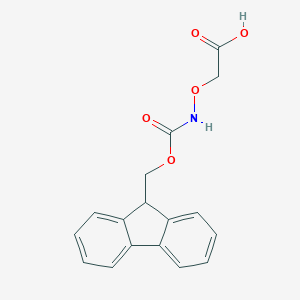

The molecular formula of Fmoc-D-Phe(4-CF3)-OH is C25H20F3NO4 . Its molecular weight is 455.43 . The structure is consistent with H-NMR .Physical And Chemical Properties Analysis

Fmoc-D-Phe(4-CF3)-OH is a solid substance . It has a molecular weight of 455.43 and a molecular formula of C25H20F3NO4 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Relevant Papers The paper “In-solution enrichment identifies peptide inhibitors of protein-protein interactions” by Fayçal Touti et al. is relevant to Fmoc-D-Phe(4-CF3)-OH .

Aplicaciones Científicas De Investigación

Hydrogel Formation and Characterization :

- Fmoc-protected amino acids like Fmoc-Phe-OH form stable and transparent hydrogels. These hydrogels can be utilized to prepare and stabilize fluorescent silver nanoclusters, demonstrating interesting fluorescent properties. This application is significant in the field of nanomaterials and photoluminescence studies (Roy & Banerjee, 2011).

- Fluorinated Fmoc-Phe derivatives like Fmoc-F(5)-Phe-OH and Fmoc-3-F-Phe-OH are effective in self-assembly and hydrogelation. Modifications at the C-terminal significantly impact the hydrogelation behavior, offering insights for designing better hydrogelators (Ryan et al., 2011).

Hybrid Hydrogel Materials :

- Fmoc-Phe-OH based hydrogels have been used to incorporate functionalized single-walled carbon nanotubes (f-SWCNTs) to create hybrid hydrogels. These hydrogels exhibit enhanced thermal stability and conductivity, making them potential candidates for applications in nanotechnology and electronics (Roy & Banerjee, 2012).

Self-Assembly and Nanotube Formation :

- Cation-modified Fmoc-Phe derivatives demonstrate the ability to form hydrogel networks and unique sheet-based nanotube structures, offering insights into molecular self-assembly and its potential applications in biomaterials and nanotechnology (Rajbhandary et al., 2017).

Drug Delivery Applications :

- Fluorinated diphenylalanine analogs like Fmoc-(4F)-Phe-Phe-OH have shown excellent hydrogelation abilities. These hydrogels are biocompatible and capable of the sustained release of antineoplastic drugs, highlighting their potential in drug delivery systems (Tiwari et al., 2020).

Tunable Nanostructures :

- By varying electronic substitution in Fmoc-Phe derivatives, supramolecular structures with tuneable nanoscale morphologies can be produced, demonstrating the versatility of these compounds in nanoengineering and material science (Pappas et al., 2014).

Antibacterial Composite Materials :

- Fmoc-pentafluoro-l-phenylalanine-OH based nanoassemblies exhibit antibacterial capabilities and can be integrated into resin-based composites without affecting mechanical and optical properties. This property is crucial for biomedical applications, particularly in creating antibacterial surfaces (Schnaider et al., 2019).

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGJWTUWMVZPD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Phe(4-CF3)-OH | |

CAS RN |

238742-88-6 | |

| Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.